
Formyl phosphate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formyl phosphate(2-) is an acyl monophosphate(2-). It is a conjugate base of a formyl phosphate(1-).
Applications De Recherche Scientifique
Synthetic Strategies in Organophosphates
- Formyl phosphate(2-) is used in the synthesis of complex organophosphates. For instance, 4′-formyl-3,5-diisopropyl-biphenyl-4-yl dihydrogenphosphate is a formyl group functionalized phosphate that shows unique hydrogen bonding forming tubular channels, which is significant in organophosphate chemistry (Dar, Mallick, & Murugavel, 2015).
Agricultural Enhancement through Phosphate Nutrition
- In agriculture, formyl phosphate(2-) derivatives are vital in improving low-phosphate tolerance in crops. Phosphate, being an essential nutrient, is crucial for plant growth and reproduction, with significant advancements in breeding and genetic engineering strategies for producing phosphate-efficient crops (López-Arredondo et al., 2014).
Environmental Applications: Phosphate Solubilizing Bacteria
- Phosphate solubilizing bacteria (PSB) play a significant role in converting insoluble forms of phosphorus to accessible forms, enhancing plant growth. Studies on PSB and their ability to solubilize tricalcium phosphate highlight the environmental significance of formyl phosphate(2-) in promoting effective plant growth (Chen et al., 2006).
Soil Science: Phosphorus Fractionation
- Research on phosphorus fractionation in soil, particularly in the context of sugarcane cultivation, demonstrates the role of formyl phosphate(2-) in enhancing soil quality. The application of various phosphate sources affects organic and inorganic P fractions, optimizing fertilizer use and crop yield (Caione et al., 2015).
Water Treatment: Phosphate Adsorption
- Formyl phosphate(2-) is crucial in water treatment technologies, specifically in phosphate adsorption to achieve ultra-low concentrations. This is vital in preventing eutrophication and harmful algal blooms, caused by phosphorus from sewage effluent and agricultural runoff (Kumar et al., 2019).
Environmental Chemistry: Inositol Phosphates
- Inositol phosphates, a group of organic phosphorus compounds including formyl phosphate(2-), are prevalent in nature and contribute to eutrophication in aquatic environments. Their cycling and bioavailability are significant in understanding the global phosphorus cycle (Turner et al., 2002).
Molecular Recognition and Sensing
- Formyl phosphate(2-) derivatives are used in molecular recognition and fluorescence sensing, especially in detecting anion species in biological systems. This has implications for developing biological assay systems and enzyme assays (Sakamoto, Ojida, & Hamachi, 2009).
Biomedical Applications: In Vitro Calcification
- Compounds containing formyl phosphate(2-) have been studied for their in vitro calcification capacity, particularly in enhancing hydroxyapatite deposition, which is relevant in biomaterials and tissue engineering (Stancu et al., 2004).
Plant Science: Mycorrhiza Development
- In plant science, formyl phosphate(2-) is involved in the control of arbuscular mycorrhiza development, an essential symbiotic relationship for efficient phosphate uptake in plants, contributing significantly to plant nutrition and soil health (Carbonnel & Gutjahr, 2014).
Phosphorus-Oxygen Compounds in XPS Studies
- X-ray photoelectron spectroscopy (XPS) studies of phosphorus-oxygen compounds, including formyl phosphate(2-), provide insights into the different oxygen environments in various forms of phosphates, which is important in understanding their chemical properties and applications (Sherwood, 2002).
Propriétés
Formule moléculaire |
CHO5P-2 |
|---|---|
Poids moléculaire |
123.99 g/mol |
Nom IUPAC |
formyl phosphate |
InChI |
InChI=1S/CH3O5P/c2-1-6-7(3,4)5/h1H,(H2,3,4,5)/p-2 |
Clé InChI |
TVISEJUYYBUVNV-UHFFFAOYSA-L |
SMILES |
C(=O)OP(=O)([O-])[O-] |
SMILES canonique |
C(=O)OP(=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1242315.png)
![N-[(3-methyl-1-phenyl-5-pyrrolidino-pyrazol-4-yl)methyleneamino]-2-(3-pyridyl)cinchoninamide](/img/structure/B1242318.png)
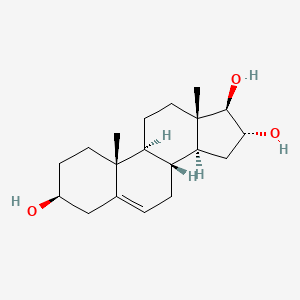
![(15S,16S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid](/img/structure/B1242323.png)
![(1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-propyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B1242325.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(cyclopropanecarbonyloxy)-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-enoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1242327.png)
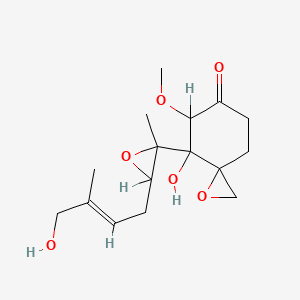
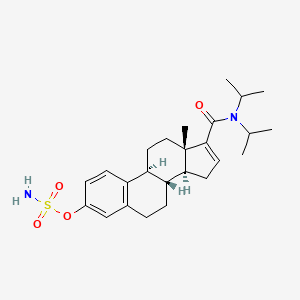

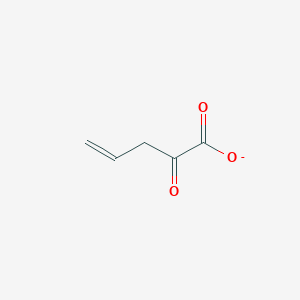
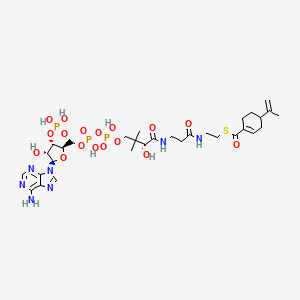
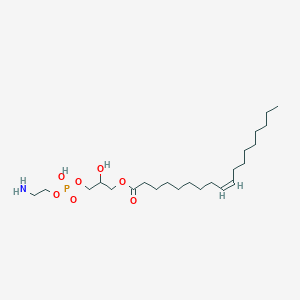
![4H-benzo[de]isoquinoline](/img/structure/B1242339.png)